molecular formula C7H12O2 B2409484 (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid CAS No. 1355058-91-1

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid

Cat. No.: B2409484
CAS No.: 1355058-91-1
M. Wt: 128.171
InChI Key: HBYCKISMJZSUDJ-NTSWFWBYSA-N
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Description

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with an isopropyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable alkenes followed by functional group transformations. One common method is the reaction of isopropyl-substituted alkenes with diazo compounds in the presence of transition metal catalysts to form the cyclopropane ring. Subsequent oxidation or hydrolysis steps introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and carboxylic acid group can participate in binding interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid: Lacks the isopropyl group, making it less sterically hindered.

    Isopropylcyclopropane: Lacks the carboxylic acid group, affecting its reactivity and solubility.

    Cyclopropylacetic acid: Has a different substitution pattern, influencing its chemical properties.

Uniqueness

(+/-)-trans-2-Isopropyl-cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring, isopropyl group, and carboxylic acid functionality. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-4(2)5-3-6(5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYCKISMJZSUDJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355058-91-1
Record name rac-(1R,2S)-2-(propan-2-yl)cyclopropane-1-carboxylic acid
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